An In-depth Technical Guide to 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is a bifunctional molecule that incorporates two highly valuable reactive moieties: a terminal alkene within an allyloxy group and an electrophilic sulfonyl chloride. This unique combination makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules and functional materials. Its structure allows for orthogonal chemical modifications, enabling the sequential or simultaneous reaction of either the sulfonyl chloride with nucleophiles or the allyl group through various addition and coupling reactions. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development as a flexible linker. Detailed experimental protocols for its synthesis and subsequent transformations are provided, grounded in established chemical principles and analogous reactions.
Introduction: A Bifunctional Scaffold for Chemical Innovation
The strategic combination of distinct functional groups within a single molecule offers a powerful approach to constructing complex molecular architectures. 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride emerges as a promising, albeit not widely characterized, reagent that embodies this principle. It possesses both a highly reactive sulfonyl chloride, a cornerstone for the synthesis of sulfonamides and sulfonate esters, and an allyloxy group, which provides a handle for a diverse array of transformations including radical additions, olefin metathesis, and palladium-catalyzed cross-coupling reactions.[1]
The sulfonyl chloride functional group is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.[2] This reactivity is the foundation for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. In parallel, the allyl group offers a gateway to carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool for molecular diversification.
This technical guide aims to provide a detailed, predictive, and practical framework for the synthesis, handling, and application of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride. By leveraging data from structurally similar compounds, this document will serve as a valuable resource for researchers looking to exploit the unique chemical properties of this bifunctional building block.
Chemical Structure and Predicted Properties
The chemical structure of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is characterized by an ethyl chain substituted with an allyloxy group at one end and a sulfonyl chloride group at the other.
Figure 1: Chemical structure of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.
Physicochemical Properties
Based on its structure and data from analogous compounds like 2-methoxyethanesulfonyl chloride, the following properties can be predicted:
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C₅H₉ClO₃S | - |
| Molecular Weight | 184.64 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy to other sulfonyl chlorides[3] |
| Boiling Point | > 100 °C at reduced pressure | Higher than ethanesulfonyl chloride due to increased molecular weight |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, diethyl ether); reacts with protic solvents (water, alcohols) | General solubility of sulfonyl chlorides |
| Stability | Moisture-sensitive; decomposes in the presence of water and bases | High reactivity of the sulfonyl chloride group[4] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related structures such as allyl ethyl ether and 2-chloroethanesulfonyl chloride.[5][6][7][8]
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.95 | ddt | 1H | -O-CH₂-CH =CH₂ | Vinyl proton deshielded by the double bond and ether oxygen. |
| ~5.30 | dq | 1H | -O-CH₂-CH=CH H (trans) | Terminal vinyl proton, trans to the other vinyl proton. |
| ~5.25 | dq | 1H | -O-CH₂-CH=CHH (cis) | Terminal vinyl proton, cis to the other vinyl proton. |
| ~4.10 | dt | 2H | -O-CH ₂-CH=CH₂ | Methylene group adjacent to the ether oxygen and coupled to the vinyl protons. |
| ~4.00 | t | 2H | -O-CH ₂-CH₂-SO₂Cl | Methylene group deshielded by the ether oxygen. |
| ~3.85 | t | 2H | -O-CH₂-CH ₂-SO₂Cl | Methylene group highly deshielded by the adjacent sulfonyl chloride group. |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~134.0 | -O-CH₂-C H=CH₂ | Internal alkene carbon. |
| ~118.0 | -O-CH₂-CH=C H₂ | Terminal alkene carbon. |
| ~72.0 | -O-C H₂-CH=CH₂ | Carbon adjacent to the ether oxygen (allyl side). |
| ~68.0 | -O-C H₂-CH₂-SO₂Cl | Carbon adjacent to the ether oxygen (sulfonyl side). |
| ~60.0 | -O-CH₂-C H₂-SO₂Cl | Carbon adjacent to the sulfonyl chloride group. |
Infrared (IR) Spectroscopy (Neat):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2940, 2870 | Medium | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1370 | Strong | Asymmetric SO₂ stretch |
| ~1175 | Strong | Symmetric SO₂ stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~580 | Strong | S-Cl stretch |
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic M+2 isotope peak for chlorine. Common fragmentation pathways would include the loss of Cl• (M-35/37), SO₂ (M-64), and cleavage of the ether linkage.[1][9]
Synthesis and Purification
Figure 2: Proposed synthetic pathway for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.
Synthesis of 2-(Allyloxy)ethanethiol (Precursor)
The thiol precursor can be synthesized from the commercially available 2-(allyloxy)ethan-1-ol. This transformation can be achieved via a two-step process involving conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with a thiol equivalent, such as potassium thioacetate, and subsequent hydrolysis.[12]
Oxidative Chlorination to the Sulfonyl Chloride
The most direct route to the target sulfonyl chloride is the oxidative chlorination of 2-(allyloxy)ethanethiol. Several reagents can accomplish this transformation.[10][13][14]
Method A: Using Chlorine Gas in an Aqueous Medium
This is a classic method for the synthesis of sulfonyl chlorides from thiols.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), place a solution of 2-(allyloxy)ethanethiol (1.0 eq) in a mixture of water and a co-solvent like acetonitrile.
-
Chlorination: Cool the reaction mixture to 0-5 °C in an ice bath. Bubble chlorine gas through the stirred solution at a moderate rate. The reaction is exothermic and should be carefully monitored.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material using TLC or GC-MS analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen. Add an immiscible organic solvent (e.g., dichloromethane) and separate the organic layer.
-
Purification: Wash the organic layer with cold water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to obtain the pure 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic, and low temperatures are necessary to control the reaction rate and prevent side reactions, such as chlorination of the allyl group.
-
Aqueous Medium: Water is a reactant in the overall transformation from thiol to sulfonyl chloride.
-
Scrubber: Chlorine gas is toxic and corrosive; a basic scrubber is essential to neutralize any unreacted gas.
Method B: Using N-Chlorosuccinimide (NCS)
This method offers a milder and safer alternative to using chlorine gas.[11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(allyloxy)ethanethiol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (4.0 eq) and a catalytic amount of hydrochloric acid.
-
Reaction: Stir the mixture at 0-10 °C and monitor the reaction by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Method A.
Reactivity and Synthetic Applications
The bifunctional nature of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride allows for a wide range of chemical transformations. The two reactive sites can be addressed selectively under different reaction conditions.
Figure 3: Key reactive pathways of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride.
Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile that readily reacts with a variety of nucleophiles.[1][15]
4.1.1. Synthesis of Sulfonamides
The reaction with primary and secondary amines is one of the most important transformations of sulfonyl chlorides, yielding sulfonamides.[2]
Experimental Protocol for Sulfonamide Synthesis:
-
Reaction Setup: Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add a solution of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride (1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
4.1.2. Synthesis of Sulfonate Esters
Reaction with alcohols in the presence of a base provides sulfonate esters.
Reactions at the Allyl Group
The terminal double bond of the allyloxy group is amenable to a wide range of transformations.[16][17]
4.2.1. Addition Reactions
Electrophilic and radical additions to the double bond can be performed. For example, halogenation (with Br₂ or Cl₂) or hydroboration-oxidation can be used to introduce further functionality.
4.2.2. Olefin Metathesis
The terminal alkene can participate in cross-metathesis or ring-closing metathesis reactions in the presence of a suitable catalyst (e.g., Grubbs' catalyst).
4.2.3. Palladium-Catalyzed Cross-Coupling Reactions
The allyl group can undergo various palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation after conversion to an appropriate precursor.
Application as a Bifunctional Linker in Drug Discovery
2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an excellent candidate for use as a bifunctional linker in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[5][18][19][20][21]
-
The sulfonyl chloride end can be used to attach the linker to a targeting moiety or a payload containing a nucleophilic handle (e.g., an amine).
-
The allyl end provides a versatile point for further modification or for attachment to the other component of the bifunctional molecule. The flexibility of the ethylene glycol-like backbone can also be beneficial for achieving the desired spatial orientation between the two connected entities.
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[3][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: Sulfonyl chlorides react with moisture, including humidity in the air, to produce corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Quenching: Excess sulfonyl chloride and reaction mixtures should be quenched carefully. A recommended procedure is the slow addition of the mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[4] This should be done in a fume hood, as the quenching process can be exothermic and produce gas.
Conclusion
2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride represents a valuable, albeit underutilized, synthetic building block. Its bifunctional nature, combining the robust reactivity of a sulfonyl chloride with the versatile chemistry of an allyl ether, opens up numerous possibilities for the synthesis of complex molecules. This guide has provided a comprehensive theoretical and practical framework for its synthesis, predicted properties, and potential applications, particularly as a linker in drug discovery. The detailed protocols and safety information herein are intended to empower researchers to confidently incorporate this promising reagent into their synthetic strategies.
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